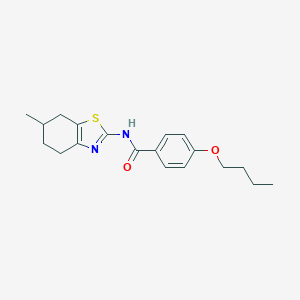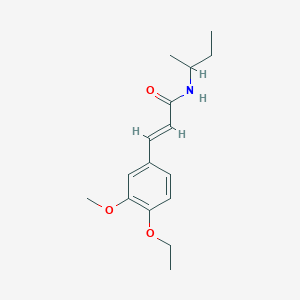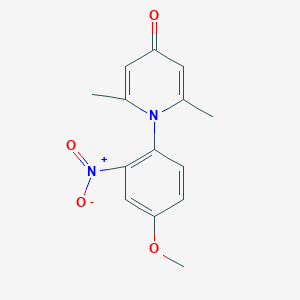![molecular formula C16H21NO3 B256694 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. Etodolac is a member of the pyranocarboxylic acid class of NSAIDs, which are known for their potent analgesic and anti-inflammatory properties.
Mechanism of Action
Etodolac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are known to cause pain and inflammation. By inhibiting COX, 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
Etodolac has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha, which play a key role in the inflammatory response. Etodolac has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
Etodolac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers on a tight budget. It also has a well-established safety profile, with few reported side effects. However, 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid does have some limitations for use in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain stable drug concentrations over extended periods of time. Additionally, 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid has a relatively low solubility in water, which can make it difficult to administer in aqueous solutions.
Future Directions
There are several areas of future research that could be explored with respect to 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid. One area of interest is the potential use of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid in the treatment of cancer. Several studies have suggested that 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid may have anti-tumor properties, and further research in this area could lead to the development of new cancer therapies. Another area of interest is the potential use of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid in the treatment of Alzheimer's disease. Recent studies have suggested that 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid may have neuroprotective effects, and further research in this area could lead to the development of new treatments for this devastating disease. Finally, there is a need for further research into the mechanisms of action of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid, which could lead to a better understanding of its therapeutic potential and help to identify new targets for drug development.
Synthesis Methods
The synthesis of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves the reaction of 2-chloro-6-ethylphenol with sodium hydride in the presence of dimethylformamide to form 2-(6-ethylphenol)pyran-4-one. This intermediate is then reacted with cyclohexanone in the presence of sodium hydride to form 2-(4-ethylphenyl)-5-methylcyclohex-2-enone. The final step involves the reaction of this intermediate with chloroformamide in the presence of potassium carbonate to form 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid.
Scientific Research Applications
Etodolac has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. Etodolac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
Product Name |
2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
FJKAEAIWQJOGON-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)


![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)

